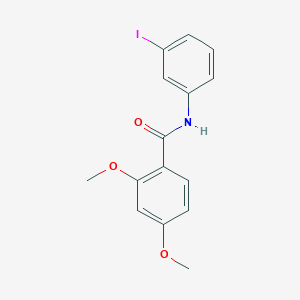![molecular formula C20H20N2O2S B297999 (2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297999.png)
(2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is a thiazolidine derivative, which has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to possess various pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antidiabetic properties.
作用機序
The mechanism of action of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological activities through various mechanisms. For example, it has been found to inhibit the production of inflammatory mediators, such as cytokines and prostaglandins, by suppressing the activation of NF-κB and MAPK signaling pathways. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, and by downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
(2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been found to possess various biochemical and physiological effects. For example, it has been shown to reduce the levels of blood glucose, triglycerides, and cholesterol in diabetic animals. It has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to possess antibacterial and antifungal activities against various pathogens.
実験室実験の利点と制限
The advantages of using (2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in lab experiments include its potent pharmacological activities, its ease of synthesis, and its low toxicity. However, the limitations of using this compound include its poor solubility in water and its instability under acidic conditions.
将来の方向性
There are several future directions for the research on (2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one. One direction is to investigate the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in vivo, in order to optimize its therapeutic efficacy. Furthermore, the development of novel derivatives of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one with improved pharmacological properties is also a promising future direction.
合成法
The synthesis of (2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been reported in the literature. The compound can be synthesized by the reaction of 2-aminothiazole, 4-ethylbenzaldehyde, and 3-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.
科学的研究の応用
(2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its pharmacological activities. The compound has been found to possess anti-inflammatory, antimicrobial, antitumor, and antidiabetic properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
特性
製品名 |
(2E,5E)-2-[(4-ethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C20H20N2O2S |
分子量 |
352.5 g/mol |
IUPAC名 |
(5E)-2-(4-ethylphenyl)imino-5-[(3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O2S/c1-4-14-8-10-16(11-9-14)21-20-22(2)19(23)18(25-20)13-15-6-5-7-17(12-15)24-3/h5-13H,4H2,1-3H3/b18-13+,21-20? |
InChIキー |
QKFXHXIAPJGCTK-ORZNGPHRSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=CC=C3)OC)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC=C3)OC)S2)C |
正規SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC=C3)OC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297919.png)
![methyl 4-({(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297920.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297924.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[(2,4,6-trimethylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297925.png)


![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B297939.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B297940.png)